molecular formula C11H9NO4 B1353187 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid CAS No. 668971-16-2

5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid

Cat. No. B1353187
CAS RN: 668971-16-2
M. Wt: 219.19 g/mol
InChI Key: UDFIWFVAYAOMRF-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO4 . It is a heterocyclic compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms, one of which is a nitrogen atom .


Molecular Structure Analysis

The molecular weight of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid is 219.19 g/mol . The InChI key, which is a unique identifier for the compound, is UDFIWFVAYAOMRF-UHFFFAOYSA-N . The canonical SMILES string, which represents the structure of the compound in the form of a line notation, is COC1=CC=CC=C1C2=CC(NO2)C(O)=O .


Physical And Chemical Properties Analysis

5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid appears as white crystals . It has a melting point of 177-183 °C . The compound has a topological polar surface area of 72.6 Ų and a complexity of 258 .

Scientific Research Applications

Synthesis and Reactivity

5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid plays a significant role in the synthesis of various heterocyclic compounds. For instance, it is involved in the domino isoxazole-isoxazole isomerization process to synthesize isoxazole-4-carboxylic acid derivatives (Serebryannikova et al., 2019). Additionally, its derivatives have been used in the synthesis of novel indole-benzimidazole derivatives, highlighting its versatility in organic synthesis (Wang et al., 2016).

Biological Evaluation and Activity

Compounds derived from 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid have been evaluated for their antimicrobial and antitubercular activities. For example, a study on isoxazole clubbed 1,3,4-oxadiazole derivatives showed promising results against various bacterial strains and M. tuberculosis H37Rv (Shingare et al., 2018). Additionally, derivatives containing isoxazole and isothiazole moieties demonstrated synergistic effects in antitumor drug assays (Kletskov et al., 2018).

Chemical Properties and Mechanisms

The chemical properties and reaction mechanisms involving 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid derivatives have been extensively studied. For instance, research on the tautomerism of heteroaromatic compounds with five-membered rings, including isoxazoles, provides insights into their basicities and reaction behaviors in various solvents (Boulton & Katritzky, 1961).

Applications in Material Science

In the field of material science, derivatives of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid have been explored for their nonlinear optical properties. For instance, a study on the spectroscopic evaluations of certain derivatives revealed their potential applications in the development of materials with nonlinear optical activity (Tamer et al., 2015).

Safety and Hazards

While specific safety and hazard information for 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-9-5-3-2-4-7(9)10-6-8(11(13)14)12-16-10/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFIWFVAYAOMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424458
Record name 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid

CAS RN

668971-16-2
Record name 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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